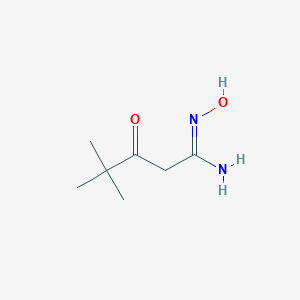

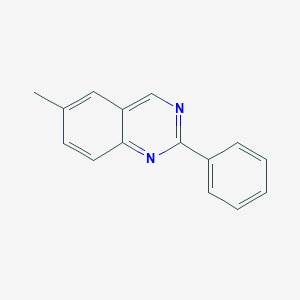

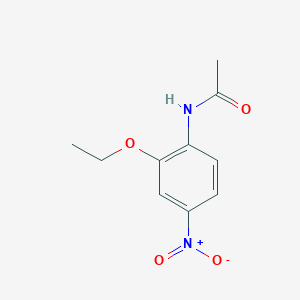

![molecular formula C7H6N2O B055671 Imidazo[1,2-a]pyridin-2-ol CAS No. 112566-20-8](/img/structure/B55671.png)

Imidazo[1,2-a]pyridin-2-ol

Übersicht

Beschreibung

Imidazo[1,2-a]pyridin-2-ol is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-2-ol has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2-ol is characterized by a fused bicyclic 5–6 heterocycle . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-2-ol can undergo various chemical reactions. For instance, it can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-2-ol has a molecular weight of 134.14 . It is a solid at room temperature . More detailed physical and chemical properties may require experimental determination.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-2-ol, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs due to their broad spectrum of biological activity .

Material Science

This compound is also useful in material science because of its structural character . Its unique properties make it suitable for use in the development of new materials.

Organic Synthesis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis . They are used in the construction of various complex organic compounds .

Antibacterial Drugs

Substituted imidazo[1,2-a]pyridines can be used as antibacterial drugs . They have shown effectiveness against various bacterial strains.

Antifungal Drugs

These compounds also exhibit antifungal properties and can be used in the development of antifungal drugs .

Antiviral Drugs

Imidazo[1,2-a]pyridines have shown potential as antiviral drugs . They can be used in the treatment of various viral diseases.

Anti-inflammatory Drugs

These compounds can be used as anti-inflammatory drugs . They can help in the treatment of various inflammatory conditions.

Treatment of Neurodegenerative Diseases

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of neurodegenerative diseases like Alzheimer’s .

Safety and Hazards

Imidazo[1,2-a]pyridin-2-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridin-2-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to have inhibitory activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

It is known that the compound interacts with its targets (ache, bche, and lox) and inhibits their activities . This inhibition can lead to changes in the biochemical processes regulated by these enzymes.

Biochemical Pathways

The inhibition of AChE and BChE by Imidazo[1,2-a]pyridin-2-ol can affect the cholinergic system, which plays a key role in memory and cognition. This could potentially make the compound useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease . The inhibition of LOX, on the other hand, can affect the metabolism of arachidonic acid, a key player in inflammatory responses.

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-2-ol’s action depend on its interaction with its targets. By inhibiting AChE, BChE, and LOX, the compound can potentially alter neurotransmission and inflammatory responses . These changes could have therapeutic implications in various diseases, including neurodegenerative disorders and inflammatory conditions.

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNULKDCIHSVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562897 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112566-20-8 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

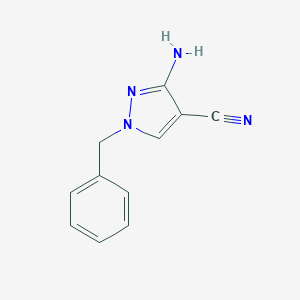

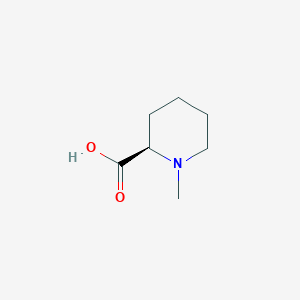

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

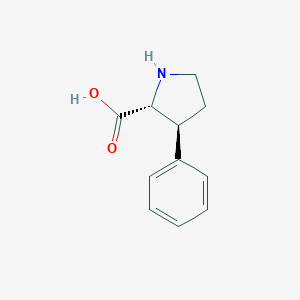

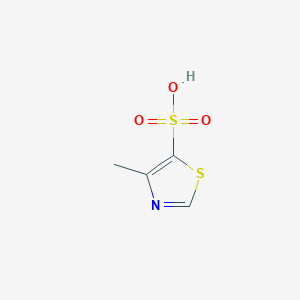

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

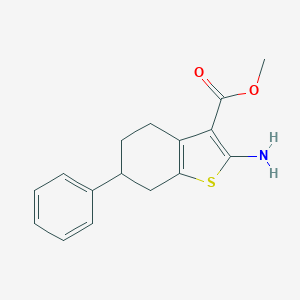

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)